molecular formula C22H16N4S2 B282607 1,3-benzothiazol-2-ylmethyl 4,5-diphenyl-4H-1,2,4-triazol-3-yl sulfide

1,3-benzothiazol-2-ylmethyl 4,5-diphenyl-4H-1,2,4-triazol-3-yl sulfide

Cat. No. B282607
M. Wt: 400.5 g/mol
InChI Key: CHHORAAAKDQHFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-benzothiazol-2-ylmethyl 4,5-diphenyl-4H-1,2,4-triazol-3-yl sulfide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a thiosemicarbazide derivative that has been synthesized using different methods.

Mechanism of Action

The mechanism of action of 1,3-benzothiazol-2-ylmethyl 4,5-diphenyl-4H-1,2,4-triazol-3-yl sulfide is not fully understood. However, it is believed to exert its biological activities by inhibiting the enzymes responsible for the growth and proliferation of cancer cells, fungi, and bacteria. It may also act as a cholinesterase inhibitor, which can improve cognitive function in Alzheimer's disease and Parkinson's disease.
Biochemical and Physiological Effects:
Studies have shown that 1,3-benzothiazol-2-ylmethyl 4,5-diphenyl-4H-1,2,4-triazol-3-yl sulfide can induce apoptosis, inhibit cell proliferation, and disrupt the cell cycle in cancer cells. It has also been shown to inhibit the growth of various fungi and bacteria. In animal studies, this compound has been found to improve cognitive function and memory retention.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 1,3-benzothiazol-2-ylmethyl 4,5-diphenyl-4H-1,2,4-triazol-3-yl sulfide in lab experiments is its potential as a therapeutic agent for various diseases. It is also relatively easy to synthesize and purify. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for research on 1,3-benzothiazol-2-ylmethyl 4,5-diphenyl-4H-1,2,4-triazol-3-yl sulfide. One area of interest is the development of more potent analogs with improved selectivity and reduced toxicity. Another area of research is the investigation of the compound's potential as a diagnostic tool for various diseases. Additionally, the compound's mechanism of action and its effects on different biological pathways need to be further elucidated.

Synthesis Methods

Several methods have been developed for the synthesis of 1,3-benzothiazol-2-ylmethyl 4,5-diphenyl-4H-1,2,4-triazol-3-yl sulfide. One of the most commonly used methods is the reaction of 2-aminobenzothiazole with 4,5-diphenyl-1H-1,2,4-triazol-3-thiol in the presence of a catalyst. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the product is purified using column chromatography.

Scientific Research Applications

1,3-benzothiazol-2-ylmethyl 4,5-diphenyl-4H-1,2,4-triazol-3-yl sulfide has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has been evaluated for its anticancer, antifungal, and antibacterial activities. It has also been investigated for its potential as a therapeutic agent for Alzheimer's disease and Parkinson's disease.

properties

Molecular Formula

C22H16N4S2

Molecular Weight

400.5 g/mol

IUPAC Name

2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanylmethyl]-1,3-benzothiazole

InChI

InChI=1S/C22H16N4S2/c1-3-9-16(10-4-1)21-24-25-22(26(21)17-11-5-2-6-12-17)27-15-20-23-18-13-7-8-14-19(18)28-20/h1-14H,15H2

InChI Key

CHHORAAAKDQHFK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC4=NC5=CC=CC=C5S4

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC4=NC5=CC=CC=C5S4

Origin of Product

United States

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